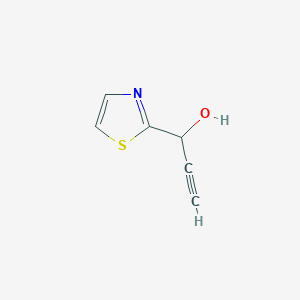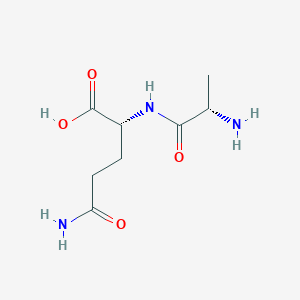
5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine
概要
説明
5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry due to its unique structural properties, which allow it to be incorporated into DNA sequences for various research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine followed by the introduction of the propargyloxy group at the 5-position. The dimethoxytrityl (DMT) group is then attached to the 5’-hydroxyl group to protect it during subsequent reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The propargyloxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further modifications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Deprotection: Acidic conditions, often using trichloroacetic acid, are employed to remove the DMT group.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are used in further biochemical and molecular biology applications.
科学的研究の応用
5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine is widely used in scientific research, particularly in the synthesis of modified oligonucleotides for:
Gene Synthesis: Incorporation into synthetic genes for studying gene function and regulation.
Drug Development: Used in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.
Molecular Probes: Utilized in the creation of fluorescent probes for imaging and diagnostic applications.
Bioconjugation: Employed in the attachment of various biomolecules for studying protein-DNA interactions and other biochemical processes.
作用機序
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine involves its incorporation into DNA sequences, where it can affect the structure and function of the nucleic acid. The propargyloxy group can participate in click chemistry reactions, allowing for the attachment of various functional groups or labels. This enables the study of DNA interactions and the development of targeted therapies.
類似化合物との比較
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Lacks the propargyloxy group, making it less versatile for bioconjugation.
5-(Propargyloxy)-2’-deoxyuridine: Does not have the DMT protection, making it more reactive but less stable during synthesis.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine is unique due to the presence of both the DMT protection and the propargyloxy group. This combination allows for controlled synthesis and versatile modifications, making it highly valuable in various research and therapeutic applications.
特性
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21)/t12-,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGFNNCQXVJZDZ-GZBFAFLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3326661.png)



![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)
![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)
![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)
![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)



